[(3,4-Dichlorophenyl)methyl]diethylamine
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Overview
Description
[(3,4-Dichlorophenyl)methyl]diethylamine is an organic compound with the molecular formula C11H15Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions, and the amine group is substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)methyl]diethylamine typically involves the alkylation of 3,4-dichlorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3,4-Dichlorobenzyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorophenyl)methyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amides, Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted phenylmethylamines
Scientific Research Applications
[(3,4-Dichlorophenyl)methyl]diethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved often include binding to active sites, altering the conformation of the target molecule, and modulating its activity.
Comparison with Similar Compounds
[(3,4-Dichlorophenyl)methyl]diethylamine can be compared with other similar compounds, such as:
- [(3,4-Dichlorophenyl)methyl]dimethylamine
- [(3,4-Dichlorophenyl)methyl]methylamine
- [(3,4-Dichlorophenyl)methyl]amine
These compounds share a similar core structure but differ in the nature and number of substituents on the amine group
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHBDWOTXKVSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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